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Compound of Interest

Compound Name: (Pentyloxy)benzene

Cat. No.: B1679550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(pentyloxy)benzene, a key intermediate in organic synthesis. The document details the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (pentyloxy)benzene. This
information is crucial for the structural elucidation and quality control of this compound in
research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.32-7.22 m 2H Ar-H (meta)
6.95 - 6.85 m 3H Ar-H (ortho, para)
3.94 t,J=6.6 Hz 2H O-CHz-
182-1.72 m 2H O-CH2z2-CH2-
1.48-1.32 m 4H -CH2-CH2-CHs
0.93 t,J=7.1Hz 3H -CHs
Solvent: CDCIs, Reference: TMS at 0.00 ppm
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assighment
159.3 Ar-C (ipso, C-0)
129.5 Ar-C (meta)
120.6 Ar-C (para)
114.6 Ar-C (ortho)
67.9 O-CHz-
29.0 O-CH2z-CHz2-
28.2 -CH2-CH2-CHs
225 -CHz2-CHs
14.0 -CHs
Solvent: CDCls
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2955 - 2850 Strong Aliphatic C-H Stretch
1600, 1585, 1500, 1450 Medium-Strong Aromatic C=C Bending
1245 Strong Aryl-O Stretch (Asymmetric)
1040 Strong Aryl-O Stretch (Symmetric)
750, 690 Strong C-H Out-of-plane Bending
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
164 40 [M]* (Molecular lon)
[CeHsOH]* (Phenol radical
94 100 _
cation)
77 15 [CeHs]* (Phenyl cation)
[CsHa1o]* (Pentene radical
70 35 _
cation)
43 25 [CsH7]* (Propyl cation)

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The
following are generalized methodologies for the acquisition of NMR, IR, and MS data for
(pentyloxy)benzene.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of (pentyloxy)benzene in 0.6-0.7 mL
of deuterated chloroform (CDCls).
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
0.00 ppm).

o Data Acquisition:

o

Transfer the solution to a 5 mm NMR tube.
Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For *H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-
noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance sensitivity. A sufficient relaxation delay should be used to ensure
accurate integration if quantitative analysis is required.

FT-IR Spectroscopy Protocol

o Sample Preparation: As (pentyloxy)benzene is a liquid at room temperature, the neat liquid

film method is most appropriate.

o Data Acquisition:

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

Gently press the plates together to form a thin film.
Mount the salt plates in the spectrometer's sample holder.
Record the spectrum over the range of 4000-400 cm~1.

Acquire a background spectrum of the clean salt plates prior to running the sample to
subtract any atmospheric and instrumental interferences.

Mass Spectrometry Protocol
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o Sample Introduction: Introduce a dilute solution of (pentyloxy)benzene in a volatile organic
solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas
Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which
separates it from any impurities before it enters the mass spectrometer.

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV. El is a hard
ionization technique that provides reproducible fragmentation patterns useful for structural
elucidation.

o Mass Analysis: Scan a mass range appropriate for the molecular weight of
(pentyloxy)benzene (e.g., m/z 35-200) to detect the molecular ion and significant fragment

ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like (pentyloxy)benzene.
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Spectroscopic Analysis Workflow for (Pentyloxy)benzene

Sample Preparation

Pure (Pentyloxy)benzene

Dissolve in CDCI3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

Data Acquisition

1H and 13C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (EI)

Data Analysis & Interpretation

Y Y \

Che_mlcal B Characteristic Absorptions Molecular lon Peak
Coupling Constants . .
. (Functional Groups) Fragmentation Pattern
Integration

Structural Elucidation

Confirm Structure of
(Pentyloxy)benzene

Click to download full resolution via product page

¢ To cite this document: BenchChem. [Spectroscopic Analysis of (Pentyloxy)benzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1679550#spectroscopic-data-of-pentyloxy-benzene-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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